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Compound of Interest

Compound Name: Dimethyl Phenylpropanol

Cat. No.: B083944

This technical guide provides a comprehensive overview of the chemical and physical
properties, identifiers, synthesis, and spectral data for two primary isomers of Dimethyl
Phenylpropanol: 2,2-Dimethyl-1-phenyl-1-propanol and 2,2-Dimethyl-3-phenyl-1-propanol.
This document is intended for researchers, scientists, and professionals in drug development
and fine chemical synthesis.

Introduction to Dimethyl Phenylpropanol Isomers

Dimethyl Phenylpropanol refers to a group of isomers with the chemical formula C11H160.
The position of the dimethyl and phenyl groups on the propanol backbone significantly
influences their physical and chemical properties. This guide focuses on two commercially and
scientifically relevant isomers, providing detailed technical information for their identification,
synthesis, and characterization.

Isomer 1: 2,2-Dimethyl-1-phenyl-1-propanol
Identifiers and Chemical Structure
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Identifier Type Data
CAS Number 3835-64-1
IUPAC Name 2,2-dimethyl-1-phenylpropan-1-ol[1][2]
a-(1,1-Dimethylethyl)benzenemethanol, tert-
Synonyms
Butylphenylmethanol
Molecular Formula C11H160[1]
Molecular Weight 164.24 g/mol [1]
inChi InChl=1S/C11H160/c1-11(2,3)10(12)9-7-5-4-6-
n
8-9/h4-8,10,12H,1-3H3[2]
InChiKey YBVRFTBNIZWMSK-UHFFFAOYSA-N[2]
SMILES CC(C)(C)C(O)clcececcl

Physical and Chemical Properties

Property Value

Melting Point 43-45 °C[2]

Boiling Point 90 °C at 5 mmHg|[2]
Flash Point 97.0 °C (closed cup)
Appearance Solid

Topological Polar Surface Area 20.2 A?[1]

Spectral Data Summary

e 1H NMR: Spectral data is available on PubChem.[2] Expected signals would include a singlet
for the tert-butyl protons, signals for the methine proton adjacent to the hydroxyl and phenyl
groups, a signal for the hydroxyl proton, and multiplets for the aromatic protons.

e 13C NMR: Spectral data is available on PubChem.[2] Expected signals would include those
for the quaternary carbon and methyl carbons of the tert-butyl group, the methine carbon,
and the aromatic carbons.
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e IR Spectroscopy: The NIST WebBook provides the IR spectrum.[3] A broad peak
characteristic of an O-H stretch from the alcohol functional group is expected around 3200-
3600 cm~1.

e Mass Spectrometry: The mass spectrum is available on the NIST WebBook, showing the
fragmentation pattern of the molecule.[3]

Experimental Protocol: Synthesis via Grighard Reaction

A common method for the synthesis of tertiary alcohols like 2,2-Dimethyl-1-phenyl-1-propanol
is the Grignard reaction. The following is a generalized experimental protocol.

Reaction: Phenylmagnesium bromide + Pivalaldehyde — 2,2-Dimethyl-1-phenyl-1-propanol
Materials:

e Magnesium turnings

e Anhydrous diethyl ether

e Bromobenzene

» Pivalaldehyde (2,2-dimethylpropanal)

e Saturated aqueous ammonium chloride solution

e Anhydrous sodium sulfate

Procedure:

o Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add
a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping
funnel to initiate the reaction. Once initiated (indicated by cloudiness and gentle boiling), add
the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After
the addition is complete, reflux the mixture for an additional 30 minutes.
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» Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of
pivalaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the
addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

o Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and
saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the
magnesium alkoxide salt.

o Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether
layer and wash the aqueous layer with diethyl ether. Combine the organic layers, wash with
brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent
under reduced pressure. The crude product can be further purified by recrystallization or
distillation.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

Magnesium Turnings ’—[Anhydrous Diethyl EtheD

Carbonyl Compound

Pivalaldehyde ’—Gnhydrous Diethy EtheD

Phenylmagnesium
bromide

Magnesium alkoxide
intermediate

3. Hydrolysis (Workup)

Crude Product

[G,2-Dimethyl-l-phenyl-l—propan(Dj

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 2,2-Dimethyl-1-phenyl-1-propanol.

Isomer 2: 2,2-Dimethyl-3-phenyl-1-propanol
Identifiers and Chemical Structure
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Identifier Type Data

CAS Number 13351-61-6

IUPAC Name 2,2-dimethyl-3-phenylpropan-1-ol[4]
Synonyms Muguet alcohol, Dimethyl Phenylpropanol[5]

Molecular Formula

C11H160[4]

Molecular Weight 164.24 g/mol [4]

inChl INChl=1S/C11H160/c1-11(2,9-12)8-10-6-4-3-5-
7-10/h3-7,12H,8-9H2,1-2H3

InChlKey VNGAHMPMLRTSLF-UHFFFAOYSA-N

SMILES CC(C)(cc1=Ccc=CcCc=C1)CO

Physical and Chemical Properties

Property Value

Melting Point 34.5 °CJ6]

Boiling Point 251.73 °C (estimate)[6]
Density 0.9197 g/cm?3 (estimate)[6]

Refractive Index

1.516[1]

Water Solubility

1.49 g/L at 20 °CI[6]

Appearance

Colorless liquid, may partially solidify[7]

Odor

Floral, lily of the valley[7]

Spectral Data Summary

 1H NMR & 3C NMR: While specific, readily available spectra are not found in the searched

databases, the expected signals can be predicted. For *H NMR, one would expect a singlet

for the dimethyl protons, a singlet for the methylene protons adjacent to the phenyl group, a

singlet for the methylene protons adjacent to the hydroxyl group, a signal for the hydroxyl
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proton, and multiplets for the aromatic protons. For 13C NMR, signals for the dimethyl
carbons, the quaternary carbon, two distinct methylene carbons, and the aromatic carbons
would be anticipated.

» IR Spectroscopy: An IR spectrum would be expected to show a prominent broad absorption
for the O-H stretch of the primary alcohol, typically in the 3200-3600 cm~1 region.

e Mass Spectrometry: The mass spectrum of the TMS derivative is available on SpectraBase,
which can be used for identification purposes in GC-MS analysis.[8]

Experimental Protocol: Two-Step Synthesis

This alcohol is typically produced in a two-step process involving the alkylation of
isobutyraldehyde followed by the reduction of the resulting aldehyde.[7]

Step 1: Alkylation of Isobutyraldehyde with Benzyl Chloride

Reaction: Isobutyraldehyde + Benzyl Chloride — 2,2-Dimethyl-3-phenylpropanal
Materials:

* |sobutyraldehyde

e Benzyl chloride

e Sodium hydroxide

o Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

o Toluene

e Water

Procedure:

 |In areaction vessel, suspend powdered sodium hydroxide and a phase-transfer catalyst in
toluene under an inert atmosphere (e.g., nitrogen).

e Heat the suspension (e.g., to 70 °C) with vigorous stirring.
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Add a mixture of isobutyraldehyde and benzyl chloride dropwise to the heated suspension.

Maintain the reaction temperature and stirring for a period to ensure the reaction goes to
completion (monitor by GC or TLC).

After cooling, filter off the solid salts and wash them with toluene.

Wash the combined toluene filtrate with water to remove any remaining base and salts. The
toluene solution containing 2,2-dimethyl-3-phenylpropanal is then carried forward to the next
step, or the aldehyde can be isolated by distillation.

Step 2: Reduction of 2,2-Dimethyl-3-phenylpropanal

Reaction: 2,2-Dimethyl-3-phenylpropanal + Reducing Agent — 2,2-Dimethyl-3-phenyl-1-

propanol

Materials:

Solution of 2,2-dimethyl-3-phenylpropanal from Step 1

Reducing agent (e.g., sodium borohydride)

Solvent (e.g., ethanol or methanol)

Dilute acid for workup (e.g., HCI)

Procedure:

Dissolve the crude 2,2-dimethyl-3-phenylpropanal in a suitable alcoholic solvent like ethanol.

Cool the solution in an ice bath.

Portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution,
maintaining a low temperature.

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

Quench the reaction by the slow addition of dilute acid.
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* Remove the solvent under reduced pressure.

o Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine,

and dry over an anhydrous drying agent.

 After filtration and solvent removal, the final product, 2,2-Dimethyl-3-phenyl-1-propanol, can
be purified by distillation or recrystallization.

Synthesis Workflow Diagram

Step 1: Alkylation

Isobutyraldehyde Benzyl Chloride NaOH / PTC

Step 2: Reduction

. l Reducing Agent l
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Y
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Caption: Two-step synthesis workflow for 2,2-Dimethyl-3-phenyl-1-propanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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